2-(4,4-dimethyloxolan-2-yl)ethan-1-amine
Description
2-(4,4-Dimethyloxolan-2-yl)ethan-1-amine (IUPAC name: 2-(4,4-dimethyloxolan-2-yl)ethanamine) is a secondary amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 4-position and an ethylamine side chain at the 2-position. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol and a purity of ≥95% . The compound’s structural rigidity from the dimethyl-substituted oxolane ring and the primary amine group makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-9)10-6-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPIFITOMYMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine typically involves the reaction of 2-(4,4-dimethyloxolan-2-yl)ethanol with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, at elevated temperatures to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-dimethyloxolan-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-(4,4-dimethyloxolan-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine and related compounds:
Key Observations :
- Steric and Electronic Effects : The 4,4-dimethyl substitution in the target compound introduces significant steric hindrance and rigidity compared to 2-methyl or unsubstituted oxolane derivatives . This rigidity may enhance binding specificity in receptor interactions.
- Polarity: The unsubstituted oxolane derivative (C₇H₁₅NO) has lower molecular weight and higher polarity, likely improving aqueous solubility compared to methylated analogues .
- Heterocyclic Variations : Morpholine-containing analogues (e.g., 2-(2-methylmorpholin-4-yl)ethan-1-amine) introduce a secondary amine and nitrogen heteroatom, altering basicity and hydrogen-bonding capacity .
Biological Activity
2-(4,4-dimethyloxolan-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine is , with a molar mass of 143.23 g/mol. Its structure features a dimethyloxolane ring, which may contribute to its biological interactions.
The biological activity of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine is primarily associated with its effects on neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and norepinephrine pathways, similar to other amine compounds. This modulation can influence mood, cognition, and various physiological processes.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant activity against various enzymes and receptors. For instance, studies on related amines have shown inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby impacting cognitive functions and memory retention .
Neuropharmacological Effects
A study examining the neuropharmacological effects of structurally analogous compounds found that they could enhance synaptic plasticity and improve cognitive functions in animal models. These findings suggest that 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine may possess similar properties, warranting further investigation into its potential as a cognitive enhancer.
Cardiovascular Implications
Another area of interest is the cardiovascular effects of this compound. Research has shown that certain amines can influence smooth muscle contractility and bioelectrogenesis. For example, compounds like papaverine have been studied for their ability to relax smooth muscles in the gastrointestinal tract . Given the structural similarities, 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine may also exhibit vasodilatory effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H17NO |
| Molar Mass | 143.23 g/mol |
| Potential Biological Activities | Neurotransmitter modulation |
| Enzyme Inhibition | AChE (potentially) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
